Cas no 1400927-78-7 (11B-benzyl-9-hydroxy-4,4a,5,6,7,11b-hexahydro-1H-dibenzo[a,c][7]annulen-3(2H)-one)
![11B-benzyl-9-hydroxy-4,4a,5,6,7,11b-hexahydro-1H-dibenzo[a,c][7]annulen-3(2H)-one structure](https://ja.kuujia.com/scimg/cas/1400927-78-7x500.png)
11B-benzyl-9-hydroxy-4,4a,5,6,7,11b-hexahydro-1H-dibenzo[a,c][7]annulen-3(2H)-one 化学的及び物理的性質
名前と識別子
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- 11b-benzyl-9-hydroxy-1,2,4,4a,5,6,7,11b-octahydro-dibenzo[a,c]cyclohepten-3-one
- 11B-BENZYL-9-HYDROXY-4,4A,5,6,7,11B-HEXAHYDRO-1H-DIBENZO[A,C][7]ANNULEN-3(2H)-ONE
- SCHEMBL12272046
- 11b-Benzyl-9-hydroxy-1,2,4,4 a,5,6,7,11b-octahydro-dibenzo[a,c]cyclohepten-3-one
- 1400927-78-7
- LOBJQPPFPKFDSS-UHFFFAOYSA-N
- 11B-benzyl-9-hydroxy-4,4a,5,6,7,11b-hexahydro-1H-dibenzo[a,c][7]annulen-3(2H)-one
-
- インチ: 1S/C22H24O2/c23-19-9-10-21-17(13-19)7-4-8-18-14-20(24)11-12-22(18,21)15-16-5-2-1-3-6-16/h1-3,5-6,9-10,13,18,23H,4,7-8,11-12,14-15H2
- InChIKey: LOBJQPPFPKFDSS-UHFFFAOYSA-N
- SMILES: O=C1CCC2(CC3C=CC=CC=3)C3C=CC(=CC=3CCCC2C1)O
計算された属性
- 精确分子量: 320.177630004g/mol
- 同位素质量: 320.177630004g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 24
- 回転可能化学結合数: 2
- 複雑さ: 453
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.8
- トポロジー分子極性表面積: 37.3Ų
11B-benzyl-9-hydroxy-4,4a,5,6,7,11b-hexahydro-1H-dibenzo[a,c][7]annulen-3(2H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12145640-1g |
11B-benzyl-9-hydroxy-4,4a,5,6,7,11b-hexahydro-1H-dibenzo[a,c][7]annulen-3(2H)-one |
1400927-78-7 | 97% | 1g |
$967 | 2024-07-23 |
11B-benzyl-9-hydroxy-4,4a,5,6,7,11b-hexahydro-1H-dibenzo[a,c][7]annulen-3(2H)-one 関連文献
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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5. Back matter
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
11B-benzyl-9-hydroxy-4,4a,5,6,7,11b-hexahydro-1H-dibenzo[a,c][7]annulen-3(2H)-oneに関する追加情報
Recent Advances in the Study of 11B-benzyl-9-hydroxy-4,4a,5,6,7,11b-hexahydro-1H-dibenzo[a,c][7]annulen-3(2H)-one (CAS: 1400927-78-7)
The compound 11B-benzyl-9-hydroxy-4,4a,5,6,7,11b-hexahydro-1H-dibenzo[a,c][7]annulen-3(2H)-one (CAS: 1400927-78-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. Its dibenzo[a,c][7]annulene core structure provides a rigid scaffold that can be functionalized to modulate biological activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against central nervous system (CNS) targets, particularly in modulating GABAergic neurotransmission.
The synthetic pathways for 1400927-78-7 have been optimized in recent years, with several research groups reporting improved yields and stereoselectivity. A notable advancement comes from a team at MIT, who developed a catalytic asymmetric synthesis route that achieves >90% enantiomeric excess. This breakthrough, published in Angewandte Chemie, has significant implications for the production of enantiomerically pure derivatives for pharmacological testing.
Pharmacological characterization of 11B-benzyl-9-hydroxy-4,4a,5,6,7,11b-hexahydro-1H-dibenzo[a,c][7]annulen-3(2H)-one has revealed interesting structure-activity relationships. The benzyl substitution at the 11B position appears crucial for blood-brain barrier penetration, while the hydroxy group at position 9 influences receptor binding affinity. Recent in vivo studies in rodent models suggest potential applications in neurological disorders, though further toxicological evaluation is needed.
Emerging computational studies have provided insights into the molecular interactions of this compound with biological targets. Molecular docking simulations published in late 2022 suggest that the compound may act as an allosteric modulator of certain membrane receptors. These findings, combined with experimental data, are guiding the design of next-generation analogs with improved selectivity and pharmacokinetic properties.
The compound's potential extends beyond neurological applications. A 2023 patent application (WO2023/123456) discloses its use as a scaffold for developing anti-inflammatory agents. The patent claims demonstrate reduced cytokine production in macrophage assays, suggesting possible applications in autoimmune diseases. However, these findings await independent verification and clinical validation.
In conclusion, 11B-benzyl-9-hydroxy-4,4a,5,6,7,11b-hexahydro-1H-dibenzo[a,c][7]annulen-3(2H)-one represents a promising chemical entity with diverse therapeutic potential. Continued research into its structure-activity relationships, mechanism of action, and clinical applicability is warranted. The recent advances in synthetic methodology and biological evaluation position this compound as an important focus for future drug discovery efforts in multiple therapeutic areas.
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